molecular formula C14H18OS B1327560 Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone CAS No. 898781-89-0

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone

Cat. No.: B1327560
CAS No.: 898781-89-0
M. Wt: 234.36 g/mol
InChI Key: JMEQGBDXXHBGBY-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a ketone functional group, which is further connected to a 4-thiomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Introduction of the 4-Thiomethylphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a thiomethyl group, typically using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. The ketone group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone can be compared with similar compounds such as:

    Cyclobutyl 2-(4-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.

    Cyclobutyl 2-(4-thiomethylphenyl)propyl ketone: Has a propyl group instead of an ethyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-cyclobutyl-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEQGBDXXHBGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644407
Record name 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-89-0
Record name 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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